molecular formula C8H8N4OS B10974137 3-methyl-N-(1H-1,2,4-triazol-3-yl)thiophene-2-carboxamide

3-methyl-N-(1H-1,2,4-triazol-3-yl)thiophene-2-carboxamide

Cat. No.: B10974137
M. Wt: 208.24 g/mol
InChI Key: DNAGWGRTNCTMPE-UHFFFAOYSA-N
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Description

3-METHYL-N-(1H-1,2,4-TRIAZOL-3-YL)-2-THIOPHENECARBOXAMIDE is a heterocyclic compound that features a thiophene ring fused with a triazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(1H-1,2,4-TRIAZOL-3-YL)-2-THIOPHENECARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 1H-1,2,4-triazole-3-carboxylic acid under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(1H-1,2,4-TRIAZOL-3-YL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole moiety can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-METHYL-N-(1H-1,2,4-TRIAZOL-3-YL)-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-N-(1H-1,2,4-TRIAZOL-3-YL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole moiety is known to interact with metal ions, which can be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine
  • 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles

Uniqueness

3-METHYL-N-(1H-1,2,4-TRIAZOL-3-YL)-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of a thiophene ring and a triazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

3-methyl-N-(1H-1,2,4-triazol-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C8H8N4OS/c1-5-2-3-14-6(5)7(13)11-8-9-4-10-12-8/h2-4H,1H3,(H2,9,10,11,12,13)

InChI Key

DNAGWGRTNCTMPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=NC=NN2

Origin of Product

United States

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